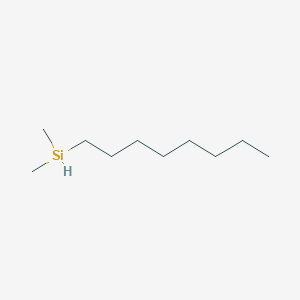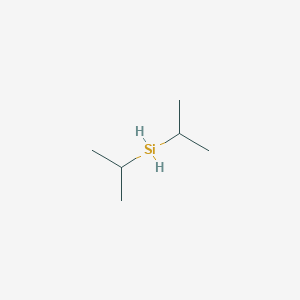
Silane, bis(1-methylethyl)-
Overview
Description
Silane, bis(1-methylethyl)-, also known as diisopropylsilane, is an organosilicon compound with the chemical formula (C3H7)2SiH2. This compound is characterized by the presence of two isopropyl groups attached to a silicon atom. It is a colorless liquid that is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, bis(1-methylethyl)- can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with isopropylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
SiCl4+2C3H7MgCl→(C3H7)2SiCl2+2MgCl2
The resulting diisopropylchlorosilane can then be reduced using lithium aluminum hydride to yield di(propan-2-yl)silane:
(C3H7)2SiCl2+2LiAlH4→(C3H7)2SiH2+2LiAlH3Cl
Industrial Production Methods: In industrial settings, di(propan-2-yl)silane is often produced through the direct reaction of silicon with isopropyl chloride in the presence of a catalyst such as copper. This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Silane, bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Lower silanes.
Substitution: Halosilanes.
Scientific Research Applications
Silane, bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and as a precursor for the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules and in the synthesis of biocompatible materials.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceuticals.
Industry: It is used in the production of silicone-based materials, adhesives, and sealants.
Mechanism of Action
The mechanism of action of di(propan-2-yl)silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in various chemical processes. The silicon-hydrogen bond in di(propan-2-yl)silane is relatively weak, allowing for easy cleavage and transfer of the hydride ion to other molecules.
Comparison with Similar Compounds
Tri(propan-2-yl)silane: This compound has three isopropyl groups attached to the silicon atom and is used as a scavenger in peptide synthesis.
Di(propan-2-yl)chlorosilane: This compound has two isopropyl groups and one chlorine atom attached to the silicon atom and is used as an intermediate in the synthesis of other organosilicon compounds.
Di(propan-2-yl)amine: This compound has two isopropyl groups attached to a nitrogen atom and is used as a reagent in organic synthesis.
Uniqueness: Silane, bis(1-methylethyl)- is unique due to its specific combination of two isopropyl groups and two hydrogen atoms attached to the silicon atom. This structure imparts distinct chemical properties, such as its ability to act as a reducing agent and its reactivity in various substitution and oxidation reactions.
Properties
IUPAC Name |
di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-5(2)7-6(3)4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCLLRUWOGPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH2]C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-66-0 | |
| Record name | Bis(1-methylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


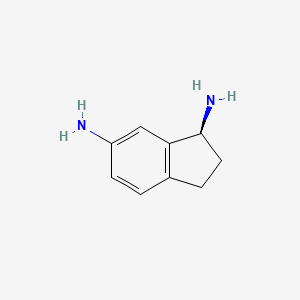
![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)
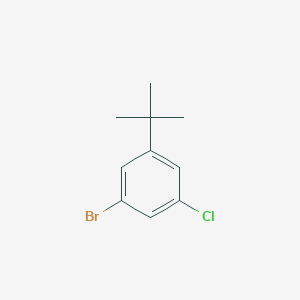
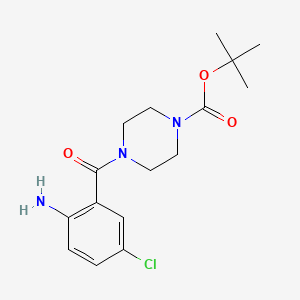
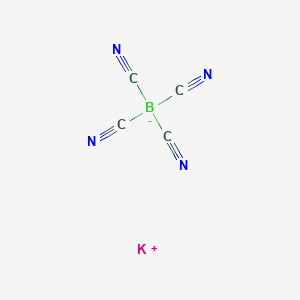
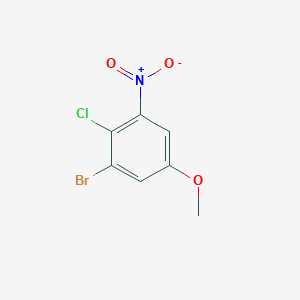
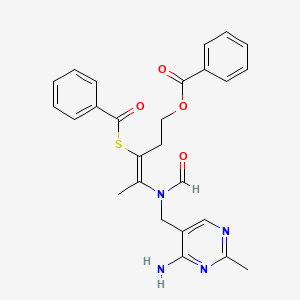
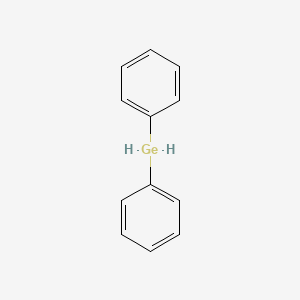
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)


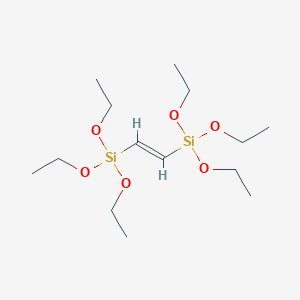
![2-[(1S,4R)-2-Bicyclo[2.2.1]hept-2-enyl]ethyl-trichlorosilane](/img/structure/B7984458.png)
